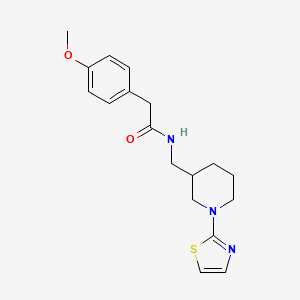

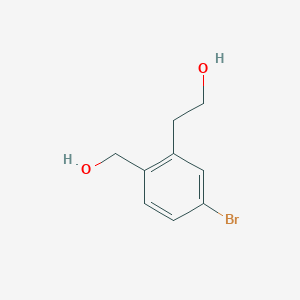

![molecular formula C15H21NO3 B2790416 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 953734-45-7](/img/structure/B2790416.png)

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” is a spirocyclic compound, which means it has two rings sharing a single atom . The presence of an amine group (-NH2) and a benzyloxy group (-OCH2C6H5) could suggest potential reactivity at these sites.

Molecular Structure Analysis

The molecular structure of this compound would likely show the spirocyclic nature of the molecule, with the two rings sharing a single atom. The presence of the amine and benzyloxy groups would also be notable features .Chemical Reactions Analysis

Amines are generally basic and nucleophilic, meaning they can react with acids and electrophiles . The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. Amines, for example, often have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility .Applications De Recherche Scientifique

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a ligand for metal-catalyzed reactions, and as a potential therapeutic agent. This compound has been used as a reagent in the synthesis of a variety of heterocyclic compounds, including pyridines, thiophenes, and indoles. It has also been used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction. In addition, this compound has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and inflammation.

Mécanisme D'action

Target of Action

The primary targets of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

This compound acts as an inhibitor of its target enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of acetylcholine and dopamine in the brain, which can have various effects depending on the context .

Biochemical Pathways

The inhibition of cholinesterases and MAO B by this compound affects several biochemical pathways. The increased levels of acetylcholine and dopamine can enhance neurotransmission in the cholinergic and dopaminergic pathways, respectively . These pathways are involved in a wide range of physiological processes, including memory formation, muscle control, reward, and motivation .

Pharmacokinetics

The pharmacokinetics of 7-(Benzyloxy)-1,4-dioxaspiro[4The compound’s ability to inhibit key enzymes in the brain suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and activity in the brain. By inhibiting cholinesterases and MAO B, the compound increases the levels of acetylcholine and dopamine, enhancing neurotransmission in the cholinergic and dopaminergic systems . This can lead to improvements in memory, motor control, reward, and motivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to bind to its target enzymes . Furthermore, individual factors such as age, sex, genetic background, and health status can influence the compound’s efficacy and potential side effects .

Avantages Et Limitations Des Expériences En Laboratoire

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine has several advantages for use in laboratory experiments. It is relatively stable and highly soluble in a variety of organic solvents. In addition, this compound has been shown to be non-toxic and non-irritating to the skin, making it a safe reagent for use in laboratory experiments. However, this compound is also relatively expensive and its solubility in water is limited, making it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine. Further research is needed to better understand the exact mechanism of action of this compound and to identify additional potential therapeutic applications. In addition, the development of new synthesis methods for this compound could potentially lead to more cost-effective production of the compound. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.

Méthodes De Synthèse

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is synthesized through the reaction of benzyl alcohol with 1,4-dioxaspiro[4.5]decan-8-one in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of around 80°C for several hours in an inert atmosphere. The resulting product is a white crystalline solid that is soluble in a variety of organic solvents.

Propriétés

IUPAC Name |

7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBTZUJRKVTZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

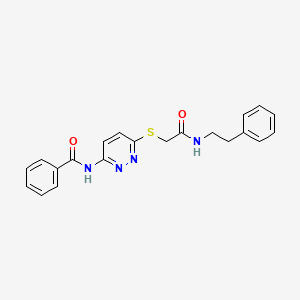

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2790335.png)

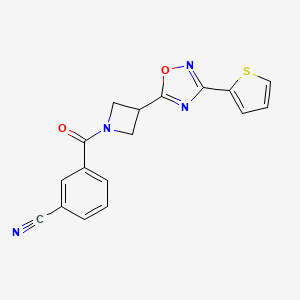

![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)

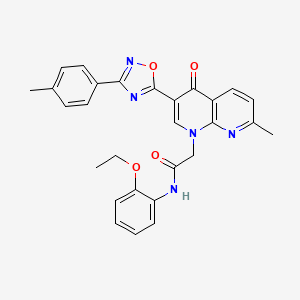

![3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2790340.png)

![Methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2790345.png)

![N~4~-(4-fluorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790347.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2790350.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)